Dimorpholinomethanone

Beschreibung

Significance and Research Rationale of Dimorpholinomethanone

The significance of this compound in chemical research is largely predicated on the established importance of its core components. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds and approved drugs. sci-hub.senih.gov Its presence can enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles of a molecule. sci-hub.senih.gov The urea functionality is also of great importance in drug design, capable of forming stable hydrogen bonds with biological targets such as enzymes and receptors, which is crucial for eliciting specific biological activities. nih.gov

Contextualization within Heterocyclic Chemistry and Bis-Morpholine Derivatives

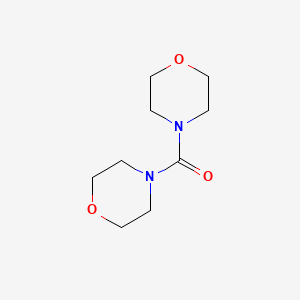

This compound is classified within several key areas of chemistry. As it contains two morpholine rings, it is a prominent member of the bis-morpholine derivatives. Morpholine itself is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms. e3s-conferences.org Heterocyclic compounds are a vast and vital class of organic molecules that form the basis of a majority of pharmaceuticals and many agrochemicals. sci-hub.se The inclusion of heteroatoms imparts unique chemical and physical properties compared to their all-carbon counterparts.

Within the broader family of bis-morpholine derivatives, those linked by a urea group (bis-morpholine ureas) are of particular interest. This structural motif has been incorporated into more complex molecules designed as kinase inhibitors for cancer therapy. researchgate.net The two morpholine units can interact with specific regions of a biological target, while the central urea linker provides a rigid scaffold and hydrogen bonding capabilities. researchgate.net Furthermore, this compound itself is categorized as a heterocyclic building block, indicating its utility as a starting material or intermediate in the synthesis of more complex chemical structures. cymitquimica.com Its structure also places it within the class of ketones and specifically, a dimorpholino ketone. cymitquimica.com

Historical Development and Evolution of Research on this compound

The history of this compound is intrinsically linked to the broader development of organic and medicinal chemistry. The synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that marked the beginning of modern organic chemistry. nih.gov Since then, the synthesis and application of urea derivatives have become a cornerstone of the field.

The specific synthesis of this compound can be achieved through the reaction of morpholine with a suitable carbonyl source. One documented method involves the condensation of morpholine with triphosgene (bis(trichloromethyl) carbonate), a safer substitute for phosgene gas, in a solvent like dichloromethane. nih.gov Another related precursor for such syntheses is 4-morpholinecarbonyl chloride, which can be prepared by reacting morpholine hydrochloride with phosgene. chemicalbook.com

The evolution of research involving this compound has mirrored the shifting focuses of chemical science. Initially valued as a stable, crystalline derivative of morpholine, its role has expanded. In materials science, it and similar compounds are noted for their potential use as curing agents for epoxy resins, where the morpholine and carbonyl groups contribute to the cross-linking processes that enhance the mechanical properties of polymers. cymitquimica.com More recently, the focus has shifted towards the potential applications of the bis-morpholine urea scaffold in creating molecules with specific biological activities, building upon the extensive history of morpholine in drug discovery. sci-hub.seresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 38952-62-4 |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.23 g/mol nih.gov |

| IUPAC Name | dimorpholin-4-ylmethanone nih.gov |

| Appearance | Solid cymitquimica.com |

| XLogP3-AA | -1 nih.gov |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Eigenschaften

IUPAC Name |

dimorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONGECDDDTYBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309389 | |

| Record name | 4,4′-Carbonylbis[morpholine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38952-62-4 | |

| Record name | 4,4′-Carbonylbis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38952-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Carbonylbis[morpholine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimorpholinomethanone, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer: this compound synthesis typically involves condensation reactions between morpholine derivatives and carbonyl-containing precursors. Researchers should explore solvent polarity (e.g., DMSO or THF) and temperature control to minimize side reactions. Characterization via and NMR spectroscopy is critical to confirm structural integrity, as demonstrated in adamantane-diketone syntheses . Optimization may require iterative adjustments to stoichiometry and reaction time, with yield calculations validated through gravimetric analysis.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, paired with mass spectrometry (MS) to identify impurities. Reference standards for related compounds, such as diphenylmethanone derivatives, can guide impurity profiling . Differential scanning calorimetry (DSC) may also detect polymorphic forms, ensuring batch consistency in pharmacological studies.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

- Methodological Answer: Contradictory data often arise from variations in solvent systems or measurement protocols. Researchers should replicate experiments using standardized conditions (e.g., ICH guidelines for solubility testing) and apply meta-analytical tools like the statistic to quantify heterogeneity across studies . For instance, discrepancies in logP values can be addressed via comparative studies using octanol-water partitioning under controlled pH.

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer: Density functional theory (DFT) calculations can model electron-density distributions and reactive sites, guiding experimental design. Parameters such as Fukui indices or frontier molecular orbital (FMO) gaps should be correlated with empirical data from kinetic studies. Collaborative validation with spectroscopic data (e.g., IR for bond vibrations) ensures model accuracy .

Q. What methodologies assess the stability of this compound under oxidative or hydrolytic stress?

- Methodological Answer: Accelerated stability testing under ICH Q1A guidelines involves exposing the compound to elevated temperatures, humidity, and UV light. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while Arrhenius equation-based kinetics predict shelf-life. Comparative impurity profiling against EP-certified standards is essential .

Data Analysis and Interpretation

Q. How should researchers address heterogeneity in meta-analyses of this compound’s biological activity?

- Methodological Answer: Use the statistic to assess between-study variance, and subgroup analyses to isolate confounding variables (e.g., cell line variability in cytotoxicity assays). Random-effects models are preferable when , as they account for methodological diversity . Sensitivity analyses should exclude outliers, such as studies with unvalidated purity criteria.

Q. What statistical frameworks are optimal for dose-response studies involving this compound derivatives?

- Methodological Answer: Non-linear regression models (e.g., Hill equation) quantify EC values, while ANOVA with post-hoc Tukey tests compares efficacy across derivatives. Bootstrap resampling can address small sample sizes, and Bayesian hierarchical models integrate prior pharmacokinetic data to refine predictions .

Ethical and Methodological Rigor

Q. How can researchers ensure reproducibility in studies involving this compound’s synthetic protocols?

- Methodological Answer: Detailed reporting of reaction conditions (e.g., inert atmosphere use, catalyst loading) is critical. Public deposition of raw NMR/MS data in repositories like Zenodo enhances transparency. Collaborative cross-validation via interlaboratory studies minimizes protocol drift .

Q. What frameworks guide the design of comparative studies between this compound and structurally analogous compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.